

Protocol for DPGP Liposome Preparation by Extrusion

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Compound of Interest

Compound Name: 1,2-Dipalmitoyl-sn-glycerol 3-phosphate

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Application Note

This document provides a detailed protocol for the preparation of unilamellar liposomes composed of 1,2-dipalmitoyl-sn-glycerol-3-phosphoglycerol (DPGP) using the thin-film hydration and extrusion method. This technique is widely adopted for producing liposomes with a homogenous size distribution, a critical factor for applications in drug delivery, gene therapy, and model membrane studies.^{[1][2][3][4]} DPGP is a synthetic phospholipid that is commonly utilized in the formulation of liposomes. The sodium salt of DPGP is often used to enhance its solubility in aqueous solutions.

The protocol herein outlines the necessary steps from the initial preparation of the lipid film to the final characterization of the extruded liposomes. Key to this process is maintaining the temperature above the phase transition temperature (T_m) of DPGP, which is 41°C, during both the hydration and extrusion phases to ensure the formation of uniform vesicles. Adherence to this protocol will enable researchers, scientists, and drug development professionals to reliably produce DPGP liposomes with consistent and reproducible characteristics.

Experimental Protocols

Materials and Equipment

- 1,2-dipalmitoyl-sn-glycerol-3-phosphoglycerol (DPGP) powder
- Chloroform or a chloroform:methanol mixture

- Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl, or saline)
- Round-bottom flask
- Rotary evaporator
- Water bath or heating block
- Liposome extruder (e.g., Avanti Mini Extruder)
- Polycarbonate membranes (e.g., 100 nm pore size)
- Gas-tight syringes
- Dynamic Light Scattering (DLS) instrument for size analysis
- Zeta potential analyzer

Procedure

1. Lipid Film Preparation

- Weigh the desired amount of DPGP powder and transfer it to a round-bottom flask.^[5]
- Dissolve the DPGP in a suitable organic solvent, such as chloroform or a 2:1 chloroform:methanol mixture. A typical concentration is 10-20 mg of lipid per mL of solvent. Ensure the lipid is completely dissolved to form a clear solution.
- Remove the organic solvent using a rotary evaporator under vacuum. To create a thin, even film on the flask's inner surface, rotate the flask in a water bath set to a temperature above DPGP's T_m (e.g., 45-50°C).
- After the bulk of the solvent has evaporated, continue to apply vacuum for at least one to two hours to remove any residual solvent.

2. Hydration of the Lipid Film

- Pre-heat the desired aqueous hydration buffer to a temperature above the T_m of DPGP (e.g., 45-50°C).^[6] The choice of buffer will depend on the intended application of the

liposomes.

- Add the warm buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration of the liposome suspension.
- Agitate the flask to hydrate the lipid film. This can be done by gentle swirling or vortexing. This process results in the formation of multilamellar vesicles (MLVs).[6]
- To ensure complete hydration, allow the suspension to incubate at a temperature above the T_m for approximately 30-60 minutes with occasional agitation.[7]

3. Liposome Extrusion

- Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions.
- Pre-heat the extruder's heating block to a temperature above the T_m of DPGP (e.g., 45-50°C).[7]
- Draw the MLV suspension into one of the gas-tight syringes.
- Place the loaded syringe into one end of the extruder and an empty syringe into the other end.
- Once the extruder has reached the target temperature, force the MLV suspension through the polycarbonate membrane from the full syringe to the empty one.[8]
- Repeat this extrusion process for a recommended 10-21 passes.[7][9] An odd number of passes is often recommended to ensure the final product is collected in the opposite syringe from the starting one, minimizing contamination with any larger, unextruded vesicles.[7] This process will generate large unilamellar vesicles (LUVs) with a more uniform size distribution. [9]

4. Characterization of DPGP Liposomes

- Size Distribution: Measure the hydrodynamic diameter and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally indicative of a homogenous population of liposomes.[10]

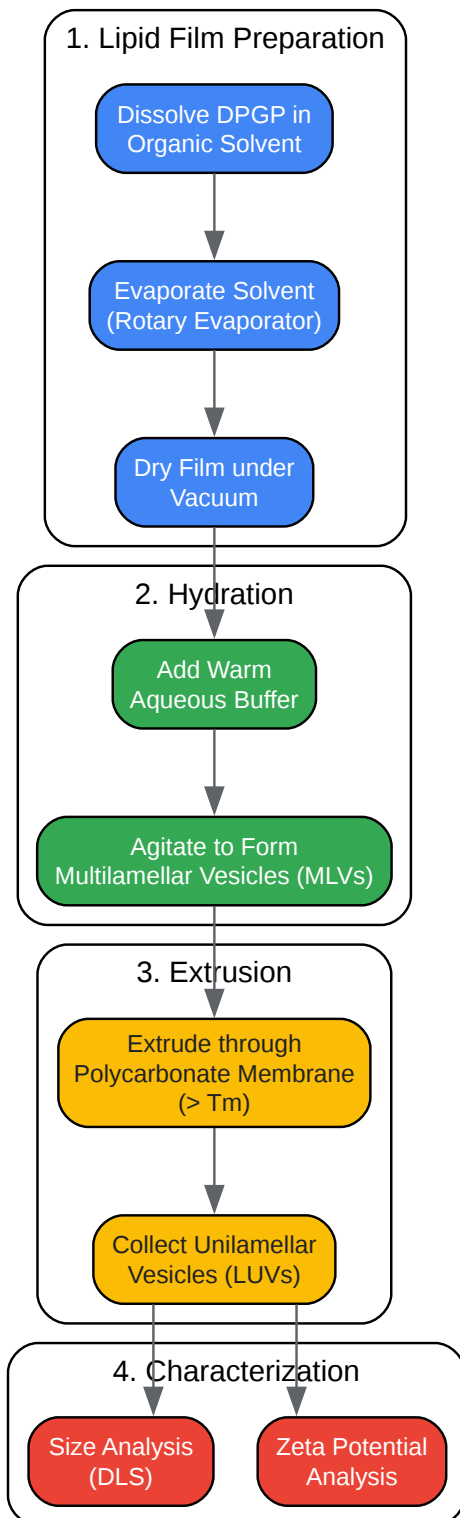
- **Zeta Potential:** Determine the surface charge of the liposomes using a zeta potential analyzer. The zeta potential provides an indication of the stability of the liposomal suspension.^{[11][12]} For negatively charged lipids like DPGP, a zeta potential of less than -30 mV typically indicates good colloidal stability.^[11]

Data Presentation

Parameter	Typical Value	Measurement Technique
DPGP Molecular Weight	~723 g/mol	-
DPGP Phase Transition (T _m)	41°C	Differential Scanning Calorimetry (DSC)
Lipid Concentration	10-20 mg/mL	-
Extrusion Temperature	> 41°C (typically 45-50°C)	Thermometer/Thermocouple
Membrane Pore Size	100 nm (or as desired)	-
Number of Extrusion Passes	10-21	-
Expected Liposome Size	100-150 nm	Dynamic Light Scattering (DLS)
Expected Polydispersity Index	< 0.2	Dynamic Light Scattering (DLS)
Expected Zeta Potential	< -30 mV	Zeta Potential Analysis

Visualization

Workflow for DPGP Liposome Preparation by Extrusion

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